
4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a chlorophenylsulfonyl group at the 2nd position, and a dimethylcarboxamide group at the 5th position of the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated acetophenone and thiourea under acidic conditions.
Introduction of the Bromine Atom: Bromination of the thiazole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Chlorophenylsulfonyl Group: This step involves a sulfonylation reaction where the thiazole ring is treated with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with dimethylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted thiazoles.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thioethers.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(2-((4-chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-((4-chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-Bromo-2-chlorophenol
Uniqueness
4-Bromo-2-((4-chlorophenyl)sulfonyl)-N,N-dimethylthiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring structure, combined with the bromine and chlorophenylsulfonyl groups, makes it a versatile compound for various research applications. The presence of the dimethylcarboxamide group further enhances its solubility and stability, making it suitable for use in different experimental conditions.
Propriétés
Formule moléculaire |
C12H10BrClN2O3S2 |
|---|---|
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
4-bromo-2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H10BrClN2O3S2/c1-16(2)11(17)9-10(13)15-12(20-9)21(18,19)8-5-3-7(14)4-6-8/h3-6H,1-2H3 |
Clé InChI |
QZCXOCXIPIKRLP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


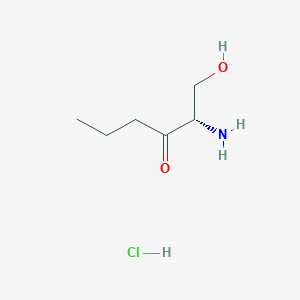
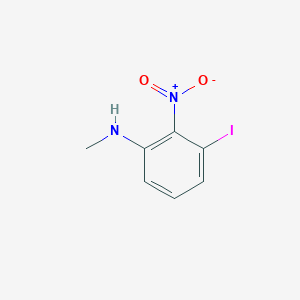
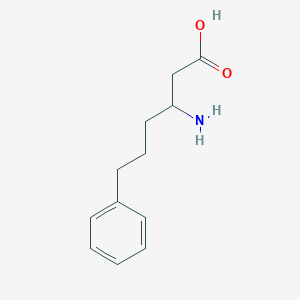
![2-Oxaspiro[4.4]nonan-6-amine](/img/structure/B12987899.png)
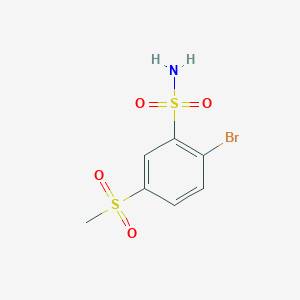
![5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987914.png)
![6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12987915.png)
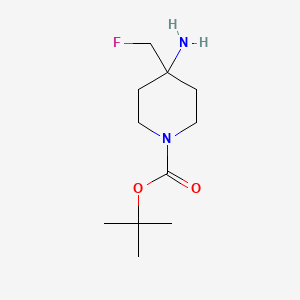
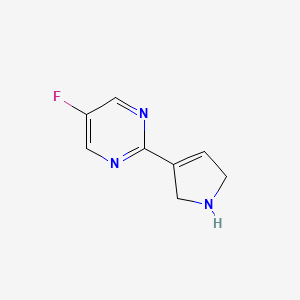
![tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12987936.png)
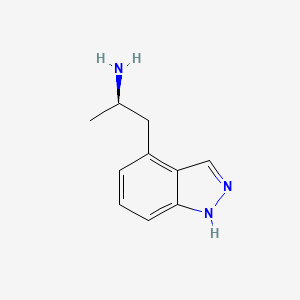
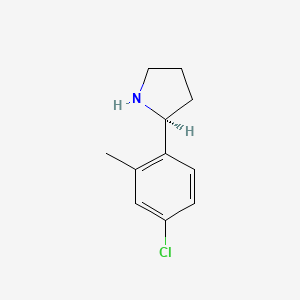
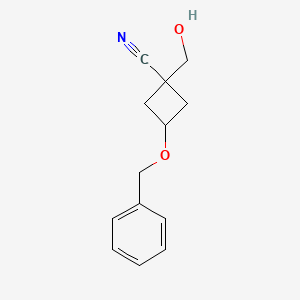
![N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12987966.png)
